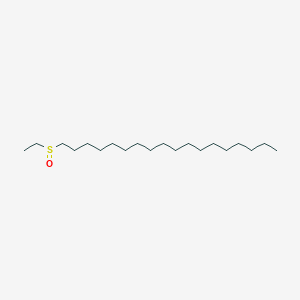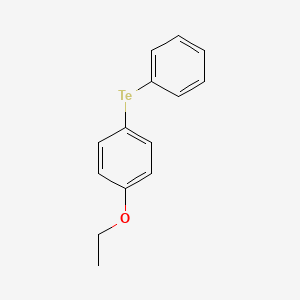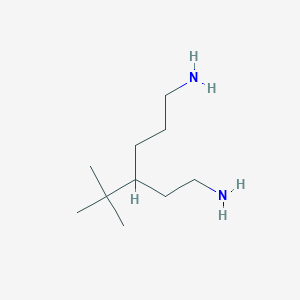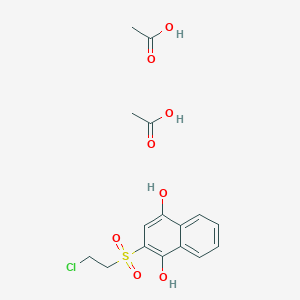
Acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol is a complex organic compound that features a naphthalene ring substituted with a chloroethylsulfonyl group and a diol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol typically involves multiple steps. One common method starts with the naphthalene ring, which undergoes sulfonation to introduce the sulfonyl group. This is followed by chlorination to add the chloroethyl group. Finally, the diol group is introduced through a hydroxylation reaction. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
Acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and may be conducted under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted naphthalene compounds.
科学研究应用
Acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol involves its interaction with specific molecular targets. The chloroethylsulfonyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect their function. This mechanism is of particular interest in the development of anticancer agents, where the compound can induce cell death by targeting critical cellular pathways.
相似化合物的比较
Similar Compounds
1-Naphthaleneacetic acid: Similar in structure but lacks the chloroethylsulfonyl group.
2-Naphthol: Contains a hydroxyl group on the naphthalene ring but does not have the sulfonyl or chloroethyl groups.
Naphthalene-1,4-diol: Similar diol structure but without the chloroethylsulfonyl group.
Uniqueness
Acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol is unique due to the presence of both the chloroethylsulfonyl and diol groups on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
36929-79-0 |
|---|---|
分子式 |
C16H19ClO8S |
分子量 |
406.8 g/mol |
IUPAC 名称 |
acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol |
InChI |
InChI=1S/C12H11ClO4S.2C2H4O2/c13-5-6-18(16,17)11-7-10(14)8-3-1-2-4-9(8)12(11)15;2*1-2(3)4/h1-4,7,14-15H,5-6H2;2*1H3,(H,3,4) |
InChI 键 |
SABQQSSOWKFSGO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C(=CC(=C2O)S(=O)(=O)CCCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


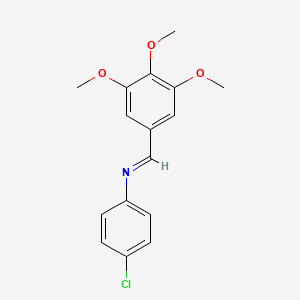
![3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline](/img/structure/B14662510.png)
![(E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one](/img/structure/B14662518.png)
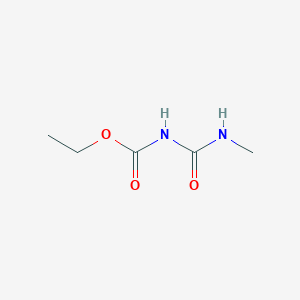
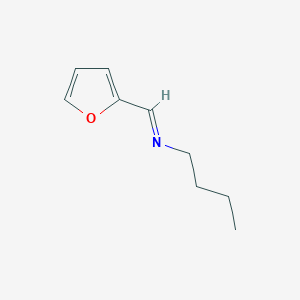
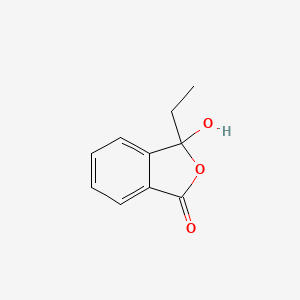
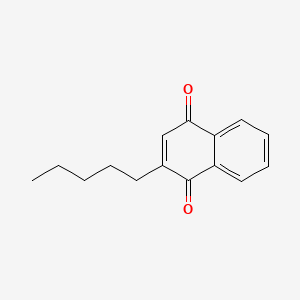

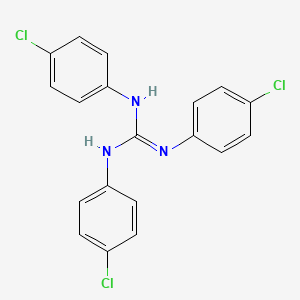
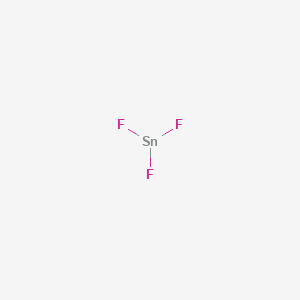
![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)
